molecular formula C5H14Si B1207187 Ethyltrimethylsilane CAS No. 3439-38-1

Ethyltrimethylsilane

Cat. No.: B1207187
CAS No.: 3439-38-1
M. Wt: 102.25 g/mol
InChI Key: UKAJDOBPPOAZSS-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Ethyltrimethylsilane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its silicon atom, which can form stable bonds with organic groups. One of the key interactions of this compound is with tetanus toxin, where it acts as an inhibitor . This interaction is crucial in understanding the potential therapeutic applications of this compound in inhibiting neurotoxins.

    Cellular Effects

    This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to neutralize harmful substances . Additionally, it has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

    Molecular Mechanism

    The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with tetanus toxin results in the inhibition of neurotransmitter release, which is a critical step in preventing neurotoxic effects . Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it maintains its activity over several days.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can effectively modulate biochemical pathways . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

    Metabolic Pathways

    This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways are essential for the detoxification and elimination of this compound from the body, ensuring that it does not accumulate to toxic levels.

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in lipid-rich regions of cells due to its hydrophobic nature, which influences its localization and activity within different cellular compartments.

    Subcellular Localization

    The subcellular localization of this compound is primarily in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific compartments. Its activity and function are modulated by its localization, with significant effects observed in organelles involved in lipid metabolism and detoxification processes.

    Preparation Methods

      Synthetic Routes:

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      Industrial Production:

  • Chemical Reactions Analysis

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      Major Products:

  • Scientific Research Applications

      Organic Synthesis:

      Polymer Chemistry:

  • Comparison with Similar Compounds

    • Ethyltrimethylsilane is unique due to its terminal acetylene functionality.
    • Similar compounds include other trimethylsilyl-substituted alkynes , such as propyltrimethylsilane and butyltrimethylsilane .

    Properties

    IUPAC Name

    ethyl(trimethyl)silane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H14Si/c1-5-6(2,3)4/h5H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UKAJDOBPPOAZSS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC[Si](C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H14Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00187961
    Record name Silane, ethyltrimethyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00187961
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    102.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    3439-38-1
    Record name Ethyltrimethylsilane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3439-38-1
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    Record name Ethyltrimethylsilane
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    Record name Ethyl-Trimethyl-Silane
    Source DrugBank
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    Record name Ethyltrimethylsilane
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    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111643
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    Record name Silane, ethyltrimethyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00187961
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3439-38-1
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    Record name ETHYLTRIMETHYLSILANE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the primary mode of decomposition observed for chemically activated Ethyltrimethylsilane?

    A1: Studies have shown that this compound undergoes decomposition primarily through Si-C bond rupture when chemically activated. This decomposition pathway has been investigated using techniques like photolysis, where this compound was exposed to UV radiation at specific wavelengths (147 nm).

    Q2: How does the presence of unsaturated groups in silicon-containing compounds affect glow discharge polymerization?

    A2: Research using Tetramethylsilane, Trimethylvinylsilane, and this compound revealed that the presence or absence of unsaturated groups in the starting monomers significantly impacts the glow discharge polymerization process. The presence of these groups influences both the deposition rate of the polymer and the final elemental composition of the polymer formed. Interestingly, the type of unsaturated group (double or triple bond) had a lesser impact compared to the presence or absence of any unsaturation.

    Q3: What is the thermal A factor associated with the decomposition of chemically activated Tetramethylsilane, and how was it determined?

    A4: The thermal A factor, which is a measure of the frequency of successful collisions leading to a reaction, was determined to be 1015.0±0.5 sec-1 for the decomposition of chemically activated Tetramethylsilane. This value was determined by comparing experimental rate constants obtained from photolysis experiments with calculations based on RRKM theory, a statistical approach to understanding unimolecular reaction rates.

    Q4: What insights into the decomposition of this compound can be gained from comparing it to the decomposition of Neopentane?

    A5: Comparing the decomposition of this compound to Neopentane provides insights into the influence of the central atom (Silicon vs. Carbon) on the reaction pathway. While both molecules share a similar structure, the A factor for Tetramethylsilane decomposition differs from that of Neopentane, suggesting that the nature of the central atom influences the vibrational frequencies and bond energies involved in the decomposition process.

    Q5: What are some practical applications of this compound in material science?

    A6: this compound serves as a precursor for preparing furylorganylsilanes, a class of organosilicon compounds with applications in polymer chemistry and materials science. Additionally, this compound's derivatives find use in developing thin films for solar cell packaging due to their excellent optical and electrical properties.

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